molecular formula C5H9NO2 B8803520 (4R)-4-ETHYL-2-OXAZOLIDINONE CAS No. 98974-04-0

(4R)-4-ETHYL-2-OXAZOLIDINONE

Cat. No.: B8803520
CAS No.: 98974-04-0
M. Wt: 115.13 g/mol
InChI Key: CRHQYASHOICRND-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Ethyl-2-Oxazolidinone is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-2-Oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-butanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C to 25°C to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Ethyl-2-Oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(4R)-4-Ethyl-2-Oxazolidinone has several applications in scientific research:

    Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of antibiotics and other therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of (4R)-4-Ethyl-2-Oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application and context.

Comparison with Similar Compounds

    ®-4-Phenyl-2-Oxazolidinone: Another chiral oxazolidinone with a phenyl group instead of an ethyl group.

    (S)-4-Methyl-2-Oxazolidinone: A similar compound with a methyl group at the 4-position.

    ®-4-Benzyl-2-Oxazolidinone: Contains a benzyl group, offering different steric and electronic properties.

Uniqueness: (4R)-4-Ethyl-2-Oxazolidinone is unique due to its specific chiral configuration and the presence of the ethyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in asymmetric synthesis and as an intermediate in the production of various pharmaceuticals.

Properties

CAS No.

98974-04-0

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(4R)-4-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1

InChI Key

CRHQYASHOICRND-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H]1COC(=O)N1

Canonical SMILES

CCC1COC(=O)N1

Origin of Product

United States

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